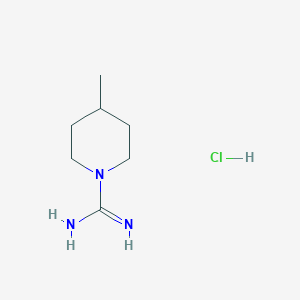
6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride
Übersicht
Beschreibung
“6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. This compound has a molecular formula of C19H16ClNO and a molecular weight of 309.79 .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. It also has a carbonyl chloride functional group attached to the 4-position of the quinoline .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carbonyl chloride group would make it a reactive compound, and it would be expected to be a solid at room temperature given its molecular weight .Wissenschaftliche Forschungsanwendungen
For a comprehensive analysis of its applications, researchers would typically consult current scientific databases, peer-reviewed journals, and other scholarly resources. They would also conduct experiments to explore various applications, which could include:
Each of these applications would involve detailed experimental procedures tailored to the specific goals of the research, including the use of various analytical techniques such as mass spectrometry, NMR spectroscopy, chromatography, and others. The results would be documented in scientific reports, detailing the outcomes and supporting them with quantitative data and statistical analyses.
Proteomics Research
This compound is used in proteomics to study protein interactions and functions. It may serve as a tagging agent for proteins or be involved in the synthesis of peptides and proteins for study .
Synthesis of Fused Heterocycles
It can be used in the synthesis of various fused heterocycles, which are structures consisting of two or more different rings sharing two adjacent atoms. These heterocycles often exhibit unique biological activities and are valuable in drug research and development .
Anticancer Research
Derivatives of quinoline, such as “6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride”, have shown potential in anticancer studies. They may be used to synthesize compounds with anticancer properties, which are then tested for their efficacy against cancer cells .
For each application, researchers would conduct experiments using various methods such as chromatography, spectroscopy, and crystallography to analyze the compound and its derivatives. The results would include detailed data on the compound’s properties, interactions, and potential uses. However, for the latest and most detailed information, consulting current scientific literature and databases is recommended.
Eigenschaften
IUPAC Name |
6,8-dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-11-8-13(3)18-15(9-11)16(19(20)22)10-17(21-18)14-7-5-4-6-12(14)2/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRLKOACDPEVRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionic acid dihydrochloride](/img/structure/B1451225.png)


![4-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide](/img/structure/B1451229.png)


![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-YL]-ethylamine hydrochloride](/img/structure/B1451239.png)
![2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1451241.png)


